1-Fluoro-3-(3-methylphenoxy)benzene
Description
1-Fluoro-3-(3-methylphenoxy)benzene is a fluorinated aromatic ether featuring a fluorine atom at the 1-position and a 3-methylphenoxy group at the 3-position of the benzene ring. The 3-methylphenoxy group introduces steric bulk and moderate electron-donating effects, distinguishing it from compounds with electron-withdrawing substituents (e.g., trifluoromethyl) or simpler ethers (e.g., methoxy). This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where fluorine and ether moieties are common functional groups.
Properties
CAS No. |
65295-57-0 |
|---|---|
Molecular Formula |
C13H11FO |
Molecular Weight |
202.22 g/mol |
IUPAC Name |
1-fluoro-3-(3-methylphenoxy)benzene |
InChI |
InChI=1S/C13H11FO/c1-10-4-2-6-12(8-10)15-13-7-3-5-11(14)9-13/h2-9H,1H3 |
InChI Key |
CQQKJQFZEKLGFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
1-Fluoro-3-methoxybenzene (3-Fluoroanisole)
- Structure : Fluorine at position 1, methoxy group at position 3.
- Electronic Effects : The methoxy group is electron-donating via resonance, activating the benzene ring toward electrophilic substitution.
- Steric Profile: Less bulky than 3-methylphenoxy, leading to higher reactivity in sterically sensitive reactions.
- Key Data: InChIKey: MFJNOXOAIFNSBX-UHFFFAOYSA-N; Canonical SMILES: FC1=CC=CC(OC)=C1 .
1-Fluoro-3-(trifluoromethyl)benzene
- Structure : Fluorine at position 1, trifluoromethyl (CF₃) group at position 3.
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, deactivating the ring and directing electrophiles to meta/para positions.
- Applications : Used as a solvent and intermediate in reactions requiring electron-deficient aromatics .
1-Fluoro-3-benzylbenzene
- Structure : Fluorine at position 1, benzyl group (CH₂C₆H₅) at position 3.
- Comparison: The benzyl group is electron-neutral but introduces steric hindrance. Unlike the phenoxy group in the target compound, it lacks oxygen-based resonance effects .
Physical and Spectral Properties
*Inferred data; †Based on analogs ; ‡From similar fluorinated ethers.
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